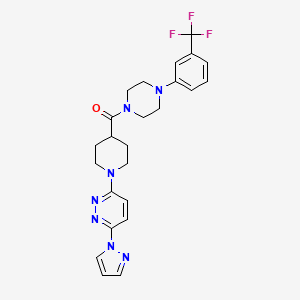

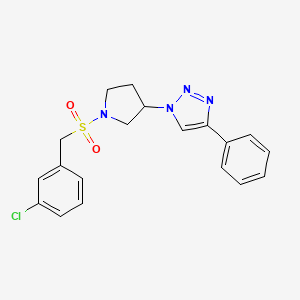

![molecular formula C25H22N4OS B2501669 N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 688792-69-0](/img/structure/B2501669.png)

N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide” is a derivative of quinazolinone and quinazoline . These derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 6H-benzimidazo[1,2-c][1,3]benzoxazin-6-one derivatives were synthesized in moderate to good yield by reaction of 2-(1H-benzimidazol-2-yl)phenols with triphosgene .Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O2S . The structure of the compound includes a benzimidazo[1,2-c]quinazoline core, which is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis

The compound is likely to undergo reactions typical of benzimidazo[1,2-c]quinazoline derivatives. These reactions could involve C(sp3)−H oxidation, condensation, and cyclization processes .Physical and Chemical Properties Analysis

The compound has a molecular weight of 414.48 . Other physical and chemical properties specific to this compound are not available in the retrieved literature.Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which includes derivatives similar to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide, were synthesized and evaluated for their in vitro antitumor activity. The study revealed that certain compounds in this series demonstrated significant broad-spectrum antitumor activity, with potencies 1.5–3.0 times higher compared to the positive control 5-FU. This indicates the potential of such compounds in cancer therapy through inhibition of key cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).

Molecular Docking and Antiviral Activity

Another study synthesized new derivatives of 2-thiobenzimidazole, incorporating a triazole moiety, to test for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). While all synthesized compounds were inactive against HBV, some showed activity against HCV, highlighting the importance of the substituent at position 2 of benzimidazole for HCV inhibition. This research suggests that structural modifications in compounds similar to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide could lead to potent antiviral agents (Youssif et al., 2016).

Antimicrobial Evaluation

Benzimidazoles with incorporated biologically active heterocycles, such as quinoline and triazine-3-thione, were synthesized using 2-acetylbenzimidazole as a building block. These compounds were evaluated for their antimicrobial activity, with some showing potent inhibitory activity against a range of bacteria but no antifungal inhibition. Docking studies provided insights into the mode of action of these compounds as antibacterial agents, suggesting their potential in combating bacterial infections (Abdel-Motaal et al., 2020).

Propriétés

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS/c1-3-28(18-10-8-9-17(2)15-18)23(30)16-31-25-27-20-12-5-4-11-19(20)24-26-21-13-6-7-14-22(21)29(24)25/h4-15H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGDLEWKISJHNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![propan-2-yl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2501591.png)

![2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2501593.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)

![Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)